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5-Methyl-2-nitrothiazole

Cat. No.: B13867308
M. Wt: 144.15 g/mol
InChI Key: KUIGCCZKNBBDFO-UHFFFAOYSA-N
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Description

Significance of Nitrothiazole Chemistry in Modern Organic Synthesis

Nitrothiazole chemistry is a significant and expanding field within modern organic synthesis. The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a prevalent structural motif in numerous biologically active compounds, including pharmaceuticals and natural products. mdpi.com The introduction of a nitro group onto the thiazole scaffold dramatically influences its chemical reactivity and biological properties. mdpi.com

The strong electron-withdrawing nature of the nitro group significantly alters the electron density of the thiazole ring, making it susceptible to a variety of chemical transformations. mdpi.com This property facilitates reactions with nucleophiles and enables electron transfer processes. mdpi.com Consequently, nitrothiazoles serve as versatile intermediates in the synthesis of more complex molecules. The nitro group itself can be transformed into a wide array of other functional groups, further broadening the synthetic utility of these compounds. mdpi.comsci-hub.se This versatility has made nitrothiazole chemistry an exciting and challenging area of research, with ongoing contributions from scientists worldwide. mdpi.com

Historical Development and Discovery of 5-Methyl-2-nitrothiazole and its Precursors

The historical development of this compound is intertwined with the broader exploration of thiazole and nitrothiazole chemistry. Early investigations into thiazole chemistry date back to the late 19th century. ias.ac.in However, it wasn't until the mid-20th century that significant progress was made in the synthesis and understanding of nitrothiazoles. ias.ac.in

The synthesis of nitrothiazole derivatives often involves the nitration of a pre-existing thiazole ring. For instance, the nitration of 2-acetylaminothiazole was an early method for producing nitro-substituted thiazoles. ias.ac.in The direct nitration of 2-aminothiazole (B372263) has also been a key process, though it can be hazardous due to the potential for runaway exothermic reactions. chemicalbook.comchemicalbook.in

The synthesis of precursors to this compound, such as 2-amino-5-methylthiazole (B129938), was also a crucial step. Nagasawa reported the preparation of 2-amino-5-methylthiazole from 2-bromopropionaldehyde diethyl acetal (B89532) and thiourea (B124793). cdnsciencepub.com The subsequent nitration of such precursors, often involving reagents like nitric acid in the presence of sulfuric acid or acetic anhydride, led to the formation of various nitrothiazole derivatives. cdnsciencepub.comcdnsciencepub.com The study of these reactions, including the conditions that favor specific isomers, has been a central theme in the development of this area of chemistry. cdnsciencepub.com

Conceptual Frameworks for Understanding the Reactivity of Nitrothiazole Systems, Exemplified by this compound

The reactivity of nitrothiazole systems, including this compound, is primarily governed by the powerful electron-withdrawing effect of the nitro group. This effect deactivates the thiazole ring towards electrophilic substitution and activates it towards nucleophilic attack. The position of the nitro group on the thiazole ring is a critical determinant of its reactivity.

In the case of 2-nitrothiazoles, the nitro group at the 2-position strongly activates this position for nucleophilic substitution. rsc.org For instance, 2-nitrothiazole (B159308) reacts with various nucleophiles, such as alkoxides and amines, to yield the corresponding 2-substituted thiazoles in high yields. rsc.org The presence of a methyl group at the 5-position, as in this compound, can further modulate this reactivity through electronic and steric effects.

The nitro group can also participate in more complex reaction mechanisms, such as single electron transfer (S.R.N.1) reactions. These reactions have been observed in the 5-nitrothiazole (B1205993) series. mdpi.commdpi.com Furthermore, the acidity of protons on substituents attached to the thiazole ring can be influenced by the nitro group. For example, the methyl group in 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole is activated for substitution reactions. mdpi.com

The following table summarizes some key reactivity patterns of nitrothiazoles:

Reactivity PatternDescriptionExample
Nucleophilic Aromatic Substitution The electron-withdrawing nitro group facilitates the displacement of leaving groups on the thiazole ring by nucleophiles.The reaction of 2-nitrothiazole with alkoxides to form 2-alkoxythiazoles. rsc.org
S.R.N.1 Reactions Single electron transfer mechanisms have been identified in reactions of 5-nitrothiazole derivatives. mdpi.commdpi.comReactions of 5-nitrothiazoles with anions of nitroalkanes. sci-hub.se
Activation of Substituents The nitro group can activate adjacent or nearby substituents for reaction.The reactivity of the chloromethyl group in 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole. mdpi.com

Overview of Research Trajectories and Academic Significance of this compound

Research involving this compound and related compounds has followed several key trajectories, primarily driven by their potential applications in medicinal chemistry and materials science.

A significant area of investigation has been the synthesis of novel derivatives of 5-nitrothiazole with potential biological activity. For example, derivatives of 2-amino-5-nitrothiazole (B118965) have been explored as potential agents for treating metastatic breast cancer and for their activity against Mycobacterium tuberculosis. cttjournal.comresearchgate.netmdpi.com The 5-nitrothiazole core is present in the drug Nitazoxanide (B1678950), which has antiparasitic properties. scielo.br Research has also focused on creating hybrid molecules incorporating the 5-nitrothiazole moiety to develop new antiparasitic agents. researchgate.net

The compound has also been investigated for its role in developing inhibitors for specific biological targets. For instance, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as novel inhibitors of c-Jun N-terminal kinase (JNK). nih.gov Furthermore, semicarbazones derived from 2-amino-5-nitrothiazole have been studied as dual inhibitors of monoamine oxidase and cholinesterase, with potential applications in treating neurodegenerative diseases. tandfonline.com

The academic significance of this compound lies in its role as a versatile building block for constructing a diverse range of heterocyclic compounds with interesting chemical and biological properties. The ongoing research into its synthesis, reactivity, and application continues to contribute to the broader understanding of heterocyclic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O2S B13867308 5-Methyl-2-nitrothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

IUPAC Name

5-methyl-2-nitro-1,3-thiazole

InChI

InChI=1S/C4H4N2O2S/c1-3-2-5-4(9-3)6(7)8/h2H,1H3

InChI Key

KUIGCCZKNBBDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 2 Nitrothiazole and Its Structural Analogues

Classical and Established Synthetic Routes to the 5-Methyl-2-nitrothiazole Core

The foundational methods for constructing the this compound scaffold primarily involve two strategic approaches: building the thiazole (B1198619) ring with the nitro group already incorporated into one of the precursors, or forming the 5-methylthiazole (B1295346) ring first and subsequently introducing the nitro group.

Thiazole Ring Construction Strategies Involving Nitro Functionalization

A prominent method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com To synthesize nitrothiazoles directly, this reaction can be adapted by using precursors that already contain a nitro group. For instance, the synthesis of 2-amino-5-nitrothiazole (B118965) can be achieved by reacting a halogenated N,N-dialkyl-2-nitroetheneamine with thiourea (B124793). google.com This approach avoids the potentially hazardous direct nitration of the thiazole ring. google.com

Another strategy involves the reaction of α-halocarbonyl compounds with thioamides. cutm.ac.in For example, 2-amino-4-phenyl-5-nitrothiazole can be synthesized from the corresponding acetamido precursor, which is then hydrolyzed. google.com The scope of this method is broad, allowing for the synthesis of various substituted thiazoles. uq.edu.au

A one-pot synthesis of 2,5-diaryl thiazoles has been developed from nitrostyrenes, where the oxidation of nitrostyrenes yields α-nitro-epoxides that serve as an α-halocarbonyl equivalent for condensation with thioamides. uq.edu.au

Post-Cyclization Nitration Approaches for this compound Synthesis

This approach involves the initial synthesis of a 5-methylthiazole derivative followed by the introduction of a nitro group at the 2-position. The nitration of 5-methylthiazole itself can lead to the formation of 5-methyl-4-nitrothiazole. ias.ac.in However, nitration of 2-methylthiazole (B1294427) has been reported to yield 2-methyl-5-nitrothiazole, albeit in low yields. ias.ac.in

A common route to 2-amino-5-nitrothiazole involves the nitration of 2-aminothiazole (B372263). This reaction typically uses a mixture of nitric and sulfuric acids and proceeds through a 2-nitraminothiazole intermediate, which then rearranges upon heating to form 2-amino-5-nitrothiazole. google.com This process is known to be potentially hazardous, especially on a commercial scale, due to the risk of runaway exothermic reactions. google.comchemicalbook.in Similarly, the nitration of 2-acetamidothiazole (B125242) followed by hydrolysis is another established method. chemicalbook.incdnsciencepub.com

The nitration of substituted 2-aminothiazoles, such as 2-amino-4-methylthiazole (B167648) and 2-amino-5-methylthiazole (B129938), can also be employed to produce the corresponding 5-nitro derivatives. cdnsciencepub.com For instance, nitration of 2-amino-4-methylthiazole can yield both 4-methyl-2-nitraminothiazole and 2-amino-4-methyl-5-nitrothiazole, with the product ratio being dependent on the reaction temperature. cdnsciencepub.com

Contemporary and Optimized Synthetic Approaches for Enhanced Efficiency and Yield of this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and safer methods for the synthesis of this compound and its analogues. These include the use of catalysts and advanced technologies like microwave irradiation and flow chemistry.

Catalytic Methods for the Synthesis of this compound

Catalytic methods offer significant advantages in terms of reaction rates, yields, and selectivity. Copper-catalyzed reactions have been employed for the synthesis of thiazoles. For example, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to thiazoles under mild conditions. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, are also valuable for functionalizing pre-formed thiazole rings, though direct synthesis of the nitrothiazole core via these methods is less common. uq.edu.auresearchgate.net Palladium catalysis has also been utilized for the synthesis of conjugated nitroorganics through desulfurative couplings of nitrothioethers. rsc.org

Microwave-Assisted and Flow Chemistry Applications in this compound Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. mdpi.comnih.gov The synthesis of various heterocyclic compounds, including thiazole derivatives, has been successfully achieved using microwave irradiation. mdpi.comnih.govrsc.orgclockss.org For instance, the synthesis of sulfone derivatives of 5-nitrothiazole (B1205993) has been efficiently carried out in water under microwave irradiation, highlighting the eco-friendly nature of this approach. mdpi.comnih.gov Microwave-assisted synthesis has also been applied to the preparation of 5-substituted 1H-tetrazoles via [3+2] cycloaddition, a reaction type that can be relevant to heterocyclic synthesis in general. rsc.org

Flow chemistry, or continuous flow synthesis, offers enhanced safety, scalability, and control over reaction parameters, particularly for hazardous reactions like nitration. europa.eumdpi.com The use of flow reactors can mitigate the risks associated with highly exothermic processes by providing superior heat transfer compared to batch reactors. europa.eu This technology is increasingly being applied to the synthesis of energetic materials, including nitro compounds, and holds promise for the safer production of this compound. europa.eursc.org

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of this compound synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources.

The use of water as a solvent in conjunction with microwave heating is a prime example of a green synthetic approach. mdpi.comnih.gov Water is an inexpensive, non-flammable, and non-toxic solvent, and its use eliminates the pollution associated with volatile organic solvents. mdpi.com Microwave-assisted synthesis in water has been shown to be an efficient and eco-friendly method for preparing derivatives of 5-nitrothiazole. mdpi.comnih.gov

Solvent-free reaction conditions also represent a significant step towards greener synthesis. organic-chemistry.orgsemanticscholar.org For example, a solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea has been developed for the rapid and high-yielding synthesis of 2-aminothiazoles. organic-chemistry.org The development of environmentally friendly nitration processes, for instance using mixtures of HNO3/Ac2O for the synthesis of related nitroaromatic compounds, also contributes to the greening of nitro compound synthesis. researchgate.net

Below is a table summarizing various synthetic approaches for thiazole derivatives, which could be adapted for this compound.

Synthetic Approach Key Reagents/Conditions Product Type Advantages Reference(s)
Hantzsch Thiazole Synthesis α-Haloketone, ThioamideThiazolesWell-established, versatile chemhelpasap.comsynarchive.com
Nitration of 2-Aminothiazole 2-Aminothiazole, HNO₃, H₂SO₄2-Amino-5-nitrothiazoleDirect route to the nitro derivative google.com
Microwave-Assisted Synthesis Substrates, Water, Microwave irradiationSulfone derivatives of 5-nitrothiazoleRapid, high yield, eco-friendly mdpi.comnih.gov
Flow Chemistry Reactants in a continuous streamEnergetic materials (including nitro compounds)Enhanced safety, scalability, control europa.eu
Green Catalysis Copper catalysts, mild conditionsThiazolesHigh selectivity, mild conditions organic-chemistry.org

Solvent-Free and Aqueous Medium Reactions for this compound

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. The use of water as a solvent or conducting reactions in the absence of a solvent are key strategies in green chemistry.

Research has demonstrated the successful synthesis of sulfone derivatives of 5-nitrothiazole in water using microwave irradiation. This eco-friendly approach leads to good yields of the desired products. For instance, the reaction of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole with various substituted sulfinates in water under microwave heating has been reported to be efficient. mdpi.com This method significantly accelerates the reaction rate compared to classical heating methods. For example, the synthesis of 2-methyl-5-nitro-4-phenylsulfonylmethyl-1,3-thiazole was completed in just 30 minutes with a 96% yield under microwave conditions, whereas conventional heating required 24 hours for a lower yield of 84%. psu.edu

A patented process describes a method for preparing 2-amino-5-nitrothiazole that involves treating an intermediate compound with water or an aqueous base to yield the final product. google.com This highlights the utility of aqueous media in the final steps of synthesizing related nitrothiazole structures. While not a direct synthesis of this compound, it showcases the principle of using water in the synthesis of the core 5-nitrothiazole scaffold.

Atom Economy and Waste Minimization in this compound Production

Atom economy is a crucial metric in green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. igitsarang.ac.in Waste minimization, a broader concept, involves systematically reducing waste at the source through various techniques. beeindia.gov.in

Waste minimization in chemical production can be achieved through various measures, including the reuse of materials, metering and controlling reactant quantities, and implementing cleaner production assessments. environmentclearance.nic.in The adoption of greener synthetic methods, such as the aforementioned aqueous, microwave-assisted synthesis, contributes to waste minimization by reducing reaction times, energy consumption, and often the use of hazardous organic solvents. mdpi.compsu.edu The goal is to design processes that are inherently less polluting and more resource-efficient. beeindia.gov.in

Chemical Reactivity and Derivatization Strategies of 5 Methyl 2 Nitrothiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring of 5-Methyl-2-nitrothiazole

The thiazole ring is inherently electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to more electron-rich heterocycles like pyrrole or furan. smolecule.com The presence of a powerful electron-withdrawing nitro group at the C2 position further deactivates the ring toward attack by electrophiles. While the methyl group at C5 is an activating group that would typically direct incoming electrophiles to the ortho and para positions, the overriding deactivating effect of the nitro group makes these reactions challenging. masterorganicchemistry.com

Direct electrophilic halogenation, sulfonation, or Friedel-Crafts alkylation on the this compound ring is generally difficult to achieve under standard conditions. The deactivated nature of the ring system necessitates the use of harsh or "forcing" conditions. For instance, the nitration of thiazole itself requires a mixture of concentrated nitric acid and sulfuric acid under forcing conditions to yield a mixture of 4-nitrothiazole and 5-nitrothiazole (B1205993) in poor yields. smolecule.com

Research on the halogenation of related 2-aminothiazoles has shown that the reaction often proceeds through an addition-elimination mechanism rather than a direct substitution, highlighting the reduced aromatic character of the C4-C5 double bond. rsc.org For this compound, any potential electrophilic attack would be expected to occur at the C4 position, the only available carbon on the ring. However, successful reactions would likely require highly reactive electrophilic reagents and elevated temperatures, with the risk of side reactions and degradation of the starting material.

Modern cross-coupling techniques offer a more effective strategy for the functionalization of electron-deficient heterocycles. Transition metal-catalyzed direct C-H arylation has emerged as a powerful tool for forming carbon-carbon bonds without the need for pre-functionalized starting materials. researchgate.net

For this compound, a palladium-catalyzed direct arylation protocol could selectively functionalize the C4-H bond. This approach has been successfully applied to other thiazole-containing systems, such as thiazolo[5,4-d]thiazole and imidazo[2,1-b]thiazole, to introduce various aryl and heteroaryl moieties. researchgate.netnih.gov The mechanism typically involves an electrophilic palladation or a base-promoted C-H metalation, which can overcome the inherent low nucleophilicity of the thiazole ring. nih.gov

Table 1: Potential Direct C-H Arylation of this compound

Reactant Catalyst System Conditions Expected Product
Aryl Halide Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., K₂CO₃) High Temperature, Inert Atmosphere 4-Aryl-5-methyl-2-nitrothiazole
Heteroaryl Bromide Pd Catalyst, Base (e.g., Cs₂CO₃) Microwave Irradiation 4-(Heteroaryl)-5-methyl-2-nitrothiazole

Nucleophilic Substitution Reactions and Transformations of this compound

The strong electron-withdrawing effect of the nitro group significantly activates the thiazole ring for nucleophilic attack, particularly at the C2 position where the nitro group is located.

The nitro group at the C2 position of the thiazole ring can function as an effective leaving group in nucleophilic aromatic substitution (SNA_r) reactions. Kinetic studies performed on the parent 2-nitrothiazole (B159308) demonstrate its reactivity towards various nucleophiles, including alkoxides and amines like piperidine. rsc.org These reactions proceed via a two-step mechanism involving the formation of a stable Meisenheimer-like intermediate. rsc.org

The presence of the C5-methyl group in this compound is not expected to significantly alter this reactivity pathway. A wide range of nucleophiles can be employed to displace the nitro group, providing a versatile method for synthesizing diverse 2-substituted-5-methylthiazoles.

Table 2: Examples of Nucleophilic Substitution on 2-Nitrothiazole Analogs

Nucleophile Solvent Product Type
Methoxide (MeO⁻) Methanol 2-Methoxythiazole
Piperidine Methanol 2-(Piperidin-1-yl)thiazole
Thiols (RS⁻) Varies 2-(Alkylthio)thiazole
Cyanide (CN⁻) DMSO 2-Cyanothiazole

While the C2 position is the primary site for nucleophilic attack leading to substitution, other reactions with nucleophiles are possible under specific conditions. Strong nucleophiles or harsh reaction conditions could potentially lead to ring-opening reactions, a known reactivity pattern for some activated nitro-heterocycles. However, the more common pathway remains the substitution of the C2-nitro group. Nucleophilic attack at other ring positions, such as C4 or C5, is electronically disfavored.

Reduction and Oxidation Reactions of the Nitro Group in this compound

The nitro group is a highly versatile functional group that readily undergoes reduction. Oxidation of the nitro group itself is not a common transformation.

The reduction of the nitro group is one of the most important reactions of this compound, providing a direct route to the corresponding amine, 5-Methyl-2-aminothiazole. This transformation is crucial for the synthesis of biologically active molecules and dye precursors. A variety of reducing agents and methods can be employed, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgmasterorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is a clean and efficient method using hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. commonorganicchemistry.com Raney Nickel is another effective catalyst, particularly when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems : The use of an easily oxidized metal in an acidic medium is a classic and widely used method. Common combinations include iron in acetic acid (Fe/AcOH), zinc in acetic acid (Zn/AcOH), and tin(II) chloride (SnCl₂). masterorganicchemistry.comcommonorganicchemistry.com

Sulfide Reagents : Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used under milder, often aqueous, conditions. These reagents can sometimes offer chemoselectivity, reducing one nitro group in the presence of another. commonorganicchemistry.com

Table 3: Common Reagents for the Reduction of a Nitro Group to an Amine

Reagent(s) Conditions Advantages
H₂, Pd/C Methanol or Ethanol, RT Clean reaction, high yield
H₂, Raney Ni Methanol or Ethanol, RT Does not typically reduce aryl halides
Fe, HCl or AcOH Reflux Inexpensive, effective
Zn, AcOH Mild Conditions Tolerates some other reducible groups
SnCl₂ Mild Conditions Tolerates many other functional groups
Na₂S₂O₄ Aqueous solution Mild, useful for sensitive substrates

The nitro group is already in a high oxidation state, and its further oxidation is not a synthetically useful or common reaction. However, the reverse reaction, the oxidation of the corresponding amine (5-Methyl-2-aminothiazole) back to this compound, is a feasible process. Various oxidizing agents can be used for the conversion of primary aromatic amines to nitro compounds, such as sodium perborate, tert-butyl hydroperoxide with a cobalt catalyst, or ozone adsorbed onto silica gel. organic-chemistry.org

Selective Reduction to Amino and Hydroxylamino Derivatives

The nitro group of this compound is readily susceptible to reduction, providing a primary route to nitrogen-functionalized derivatives. The extent of reduction can be controlled to yield either the corresponding amine or the hydroxylamine (B1172632) intermediate.

Reduction to 2-Amino-5-methylthiazole (B129938): Complete reduction of the nitro group to a primary amine is a common and high-yielding transformation. This reaction is crucial as 2-amino-5-methylthiazole is a valuable building block in medicinal chemistry. nih.gov Standard reduction methodologies are effective, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a clean and efficient method.

Metal/Acid Reduction: Classic conditions involving metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also widely used to achieve this transformation. mdpi.com

These methods typically proceed through nitroso and hydroxylamine intermediates, but the reaction conditions are tailored to drive the reduction to completion, forming the stable amino derivative. thieme-connect.de

Reduction to 2-Hydroxylamino-5-methylthiazole: The partial reduction of the nitro group to a hydroxylamine is a more delicate process that requires milder and more controlled conditions. Hydroxylamines are key intermediates in various biological processes and synthetic pathways. mdpi.com However, hydroxylamino-heterocycles can be unstable. nih.gov Studies on analogous compounds, such as 2-nitroimidazoles, show that electrochemical reduction or the use of specific biocatalysts like nitroreductases can favor the formation and isolation of the hydroxylamino derivative. nih.govgoogle.com The stability of 2-hydroxylamino-5-methylthiazole is pH-dependent, with greater stability often observed in acidic conditions. nih.gov

Table 1: Selective Reduction Methods for the Nitro Group


Nitro Group Transformations to Other Nitrogen-Containing Functionalities

Beyond reduction, the nitro group on the thiazole ring can be converted into other nitrogen-containing functionalities. These transformations leverage the unique reactivity of the nitro group, often involving multi-step reaction sequences. For instance, partial reduction under specific conditions can yield nitroso or azoxy derivatives through condensation of intermediates. thieme-connect.de More complex transformations can be achieved through cascade reactions, where the nitro group participates in intramolecular cyclizations or rearrangements to form new heterocyclic systems, such as thiadiazoles, when suitable adjacent functional groups are present. organic-chemistry.org

Functionalization and Reactions of the Methyl Group in this compound

The methyl group at the C5 position of the thiazole ring is not inert. Its reactivity is enhanced by its position adjacent to the aromatic ring, analogous to a benzylic position, making it a site for oxidation and condensation reactions.

Side-Chain Modifications and Oxidations

The methyl group can be oxidized to a carboxylic acid group, a transformation that is characteristic of alkyl side-chains on aromatic and heteroaromatic rings. This reaction typically requires a strong oxidizing agent. The key requirement for this reaction to proceed is the presence of at least one hydrogen atom on the carbon directly attached to the ring (the "benzylic" carbon). libretexts.org

Common reagents for this side-chain oxidation include:

Potassium permanganate (KMnO₄)

Chromic acid (H₂CrO₄) or other Cr(VI) reagents

Condensation and Coupling Reactions Involving the Methyl Group

The electron-withdrawing character of the 2-nitrothiazole ring increases the acidity of the protons on the 5-methyl group. This allows the methyl group to be deprotonated by a strong base, forming a nucleophilic carbanion. This carbanion can then participate in condensation reactions with various electrophiles, most commonly aldehydes and ketones.

For example, in the presence of a suitable base, this compound can react with aromatic aldehydes (e.g., benzaldehyde) in an aldol-type condensation. mdpi.com This reaction proceeds through the initial formation of a hydroxyl intermediate, which then readily dehydrates to form a styryl-like derivative, 5-(2-arylvinyl)-2-nitrothiazole. This reaction provides a powerful method for extending the carbon framework and creating conjugated systems.

Cross-Coupling Reactions and Organometallic Chemistry Involving this compound Moieties

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. While this compound itself is not a direct substrate for these reactions, its halogenated derivatives are excellent coupling partners. A common strategy involves introducing a halogen (typically bromine) at a reactive position on the thiazole ring, which can then undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki, Stille, Heck, and Sonogashira Coupling Reactions

Halogenated derivatives of this compound or related 5-methylthiazoles serve as versatile electrophiles in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples a halo-thiazole derivative with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. researchgate.netrsc.orgnih.govresearchgate.nettcichemicals.com It is a widely used method for forming aryl-aryl or aryl-vinyl bonds due to the stability and low toxicity of the boron reagents.

Stille Coupling: The Stille reaction involves the coupling of a halo-thiazole with an organostannane (organotin) compound. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org Organostannanes are highly versatile and tolerate a wide range of functional groups, although their toxicity is a significant drawback.

Heck Reaction: In the Heck reaction, a halo-thiazole is coupled with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.orgwikipedia.orgprinceton.edu This reaction is particularly useful for synthesizing vinyl-substituted thiazoles. The reaction typically requires a palladium catalyst and a base.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling a halo-thiazole with a terminal alkyne. researchgate.netnih.govrsc.orgresearchgate.netchemrxiv.org The reaction is usually catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free methods have also been developed. researchgate.netrsc.org

These cross-coupling reactions provide robust and flexible pathways for the synthesis of complex thiazole derivatives, allowing for the introduction of a wide array of substituents onto the thiazole core. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Halo-Thiazole Derivatives


C-H Activation and Functionalization Strategies

The methyl group at the C5 position of this compound is activated by the electron-withdrawing nature of the heterocyclic ring system, making its benzylic protons susceptible to deprotonation and subsequent reaction with electrophiles. This reactivity is the basis for C-H functionalization, most notably through condensation reactions with aldehydes.

A significant C-H functionalization strategy for this compound involves its condensation with aromatic aldehydes. This reaction typically proceeds in the presence of a base, which facilitates the deprotonation of the methyl group to form a nucleophilic carbanion. This intermediate then attacks the carbonyl carbon of the aldehyde, leading to a condensation product. The initial adduct readily dehydrates to yield a 2-(2-arylvinyl)-5-nitrothiazole, also known as a styryl derivative.

One documented example of this transformation is the reaction of this compound with benzaldehyde (B42025). This reaction leads to a styryl intermediate which can be further subjected to oxidative cleavage to produce 5-Nitrothiazole-2-carboxaldehyde. This two-step process highlights the utility of the methyl group as a synthetic handle for introducing other functional groups onto the thiazole ring.

The general scheme for this condensation is as follows:

Scheme 1: Condensation of this compound with an aromatic aldehyde.

This strategy allows for the synthesis of a variety of styryl derivatives, with the properties of the final compound being influenced by the substituents on the aromatic aldehyde.

Aldehyde ReactantResulting Styryl DerivativePotential Substituent Effects on Reactivity
Benzaldehyde2-(2-Phenylvinyl)-5-nitrothiazoleUnsubstituted aromatic ring, baseline reactivity.
4-Nitrobenzaldehyde2-[2-(4-Nitrophenyl)vinyl]-5-nitrothiazoleElectron-withdrawing group may slightly decrease the nucleophilicity of the aldehyde, but the reaction is generally feasible.
4-Methoxybenzaldehyde2-[2-(4-Methoxyphenyl)vinyl]-5-nitrothiazoleElectron-donating group increases the nucleophilicity of the aldehyde carbonyl, potentially facilitating the reaction.
4-(Dimethylamino)benzaldehyde2-{2-[4-(Dimethylamino)phenyl]vinyl}-5-nitrothiazoleStrong electron-donating group enhances the reactivity of the aldehyde.

Transformations to Other Heterocyclic Systems Incorporating this compound Fragments

While direct ring transformation of this compound is not extensively documented, a common and powerful strategy to construct fused heterocyclic systems involves the chemical modification of its functional groups, followed by cyclization. A key pathway for this is the reduction of the 2-nitro group to a 2-amino group, yielding 2-amino-5-methylthiazole. This versatile intermediate can then be used as a building block for the synthesis of various fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines.

The synthesis of fused pyrimidine rings onto the thiazole core can be achieved by reacting 2-amino-5-methylthiazole with β-ketoesters, such as ethyl acetoacetate. This reaction is a classic example of a condensation-cyclization sequence.

The reaction mechanism is believed to proceed in two main stages:

Condensation: The exocyclic amino group of 2-amino-5-methylthiazole acts as a nucleophile, attacking the keto-carbonyl of the β-ketoester. This is followed by the elimination of a water molecule to form an enamine intermediate.

Intramolecular Cyclization: The endocyclic nitrogen atom of the thiazole ring then performs a nucleophilic attack on the ester carbonyl. This is followed by the elimination of an alcohol molecule (ethanol in the case of ethyl acetoacetate) to yield the fused thiazolo[3,2-a]pyrimidine ring system.

The general reaction is depicted below:

Scheme 2: Synthesis of a thiazolo[3,2-a]pyrimidine from 2-amino-5-methylthiazole and a β-ketoester.

This synthetic route allows for the incorporation of the 5-methylthiazole (B1295346) fragment into a larger, more complex heterocyclic framework. The substituents on the resulting thiazolo[3,2-a]pyrimidine can be varied by choosing different β-dicarbonyl compounds as reaction partners.

Table 2: Examples of Reagents for the Synthesis of Fused Heterocycles from 2-Amino-5-methylthiazole

ReagentResulting Heterocyclic SystemReaction Type
Ethyl acetoacetate5,7-Dimethylthiazolo[3,2-a]pyrimidin-3(4H)-oneCondensation-Cyclization
Diethyl malonate7-Methyl-5H-thiazolo[3,2-a]pyrimidine-3,5-dioneDouble Condensation-Cyclization
α-BromoketonesImidazo[2,1-b]thiazolesHantzsch-type thiazole synthesis (if the amino group reacts with the ketone and the endocyclic nitrogen with the bromo-group)

Mechanistic Investigations of 5 Methyl 2 Nitrothiazole Interactions at the Molecular and Cellular Level

Molecular Targets and Binding Mechanisms of 5-Methyl-2-nitrothiazole in In Vitro Systems

The biological activity of 5-nitrothiazole (B1205993) compounds is rooted in their interactions with fundamental biomolecules, including nucleic acids and proteins. The nitro group at the 5-position is a critical feature, often serving as a Michael acceptor or being susceptible to enzymatic reduction, which generates reactive intermediates.

The interaction of nitro-heterocyclic compounds with DNA is a key mechanism for their biological effects. For related nitrothiazoles, this interaction can occur through several modes.

DNA Binding and Adduct Formation: Studies on the antischistosomal drug niridazole (B1678941), a nitrothiazole derivative, have shown that its metabolic activation leads to the formation of reactive intermediates that covalently bind to macromolecules. google.com In incubations with Schistosoma mansoni, a significant portion of radioactively labeled niridazole was found to be irreversibly bound to parasite proteins (85-90%), RNA (3-5%), and DNA (4-7%). google.com This covalent binding, or adduct formation, is considered a crucial step in its cytotoxic action. The formation of DNA adducts can disrupt DNA replication and transcription, leading to cellular death. researchgate.net Similarly, platinum complexes containing 2-amino-5-nitrothiazole (B118965) (ANT) have demonstrated DNA binding capabilities. mdpi.com The mode of binding, whether through the exocyclic amine or the ring nitrogen, significantly impacts its DNA interaction and subsequent biological activity. mdpi.comumanitoba.ca One isomer of a trans-platinum complex with ANT was found to inhibit restriction enzyme cleavage of DNA, indicating a direct interaction with the nucleic acid. mdpi.com

DNA Intercalation: Some derivatives of 2-amino-5-nitrothiazole are believed to exert their effects by intercalating with DNA, a process where the molecule inserts itself between the base pairs of the DNA helix. mdpi.com This action can distort the DNA structure, interfering with essential processes like replication and transcription. researchgate.net While direct evidence for this compound is absent, the planar nature of the thiazole (B1198619) ring suggests that intercalation is a possible mode of interaction for some of its derivatives.

The 5-nitrothiazole scaffold is a versatile inhibitor of various enzymes, a property central to its broad-spectrum activity.

Inhibition of Reductases and Oxidoreductases: A primary target for many nitro-heterocyclic drugs is a class of enzymes known as nitroreductases (NTRs). mdpi.comasm.org In certain anaerobic parasites and bacteria, type I NTRs reduce the nitro group of the drug, converting the prodrug into a toxic radical anion. asm.org The antiparasitic activity of some 5-nitrothiazoles against Trypanosoma brucei has been shown to be dependent on the expression of a type I NTR by the parasite. asm.orgqmul.ac.uk

Another critical enzyme target, particularly in anaerobic organisms, is pyruvate:ferredoxin oxidoreductase (PFOR). nih.gov The drug nitazoxanide (B1678950), which contains a 5-nitrothiazole ring, is a non-competitive inhibitor of PFOR. nih.gov Its mechanism does not involve the reduction of the nitro group but rather the inhibition of the enzyme by interfering with its thiamine (B1217682) pyrophosphate (TPP) cofactor, which is essential for energy metabolism. nih.gov

Inhibition of Other Enzymes: Derivatives of 2-amino-5-nitrothiazole have been developed as potent inhibitors of other enzyme classes. Semicarbazones derived from 2-amino-5-nitrothiazole have shown dual inhibitory activity against monoamine oxidases (MAO), particularly MAO-B, and cholinesterases (AChE and BuChE). tandfonline.comresearchgate.net Kinetic studies revealed that these compounds can act as competitive or mixed-type inhibitors. tandfonline.comresearchgate.net

Table 1: Enzyme Inhibition by 5-Nitrothiazole Analogues

Compound ClassTarget EnzymeInhibition TypeSource(s)
5-NitrothiazolesType I Nitroreductase (NTR)Substrate (Prodrug activation) asm.org
Nitazoxanide (NTZ)Pyruvate:ferredoxin oxidoreductase (PFOR)Non-competitive nih.gov
2-Amino-5-nitrothiazole SemicarbazonesMonoamine Oxidase B (MAO-B)Competitive, Reversible tandfonline.comresearchgate.net
2-Amino-5-nitrothiazole SemicarbazonesAcetylcholinesterase (AChE)Mixed, Reversible tandfonline.comresearchgate.net
2-Amino-5-nitrothiazole SemicarbazonesButyrylcholinesterase (BuChE)Mixed, Reversible tandfonline.comresearchgate.net

Cellular Pathway Modulation by this compound in Cultured Cell Lines

The interactions of this compound at the molecular level translate into broader effects on cellular functions, including energy production and signal transduction.

A significant mechanism of action for 5-nitrothiazole compounds is the disruption of cellular energy metabolism.

Inhibition of Anaerobic Energy Metabolism: As mentioned, nitazoxanide inhibits PFOR, an enzyme crucial for the anaerobic energy metabolism of protozoa and bacteria. nih.gov By blocking the oxidative decarboxylation of pyruvate, the drug effectively halts the production of acetyl-CoA, a central molecule in cellular energy generation. nih.gov

Uncoupling of Oxidative Phosphorylation: In mammalian cells and other aerobic organisms, nitazoxanide and its active metabolite, tizoxanide (B1683187), act as uncouplers of mitochondrial oxidative phosphorylation (OXPHOS). researchgate.net This process disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. The result is a decrease in ATP production and an increase in oxygen consumption rate (OCR) without a corresponding increase in energy generation. researchgate.netplos.org This uncoupling effect connects to the activation of the AMP-activated kinase (AMPK) pathway, a key sensor of cellular energy status. researchgate.net

Recent studies have revealed that 5-nitrothiazole derivatives can modulate critical cellular signaling pathways, impacting cell proliferation, inflammation, and survival.

Inhibition of the STAT3 Pathway: Nitazoxanide and its derivatives have been identified as novel inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov STAT3 is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. Thiazolide compounds were shown to inhibit the STAT3 pathway, and their inhibitory activity correlated with their antiproliferative effects in cancer cell lines. nih.gov

Modulation of TLR Signaling: In immune cells, thiazolides have been shown to exert immunomodulatory effects by modulating Toll-like receptor (TLR) signaling pathways. unimi.it Treatment with tizoxanide led to the upregulation of the expression of several genes within the TLR7, TLR8, and TLR9 pathways, including chemokines, cytokines, and regulatory factors. unimi.it

Effects on Gene Expression: The impact of nitrothiazole analogues on gene expression has been noted in various contexts. In Giardia lamblia, these compounds can alter the expression of genes involved in metabolic and redox processes, including the gene for PFOR. researchgate.net In human neuroblastoma cells, a nitrothiazole-containing compound designed as a dual GSK-3β/HDAC inhibitor was found to significantly alter the expression of 529 proteins, affecting pathways related to cytoskeletal organization and chromatin accessibility. unibo.it

Structure-Activity Relationship (SAR) Studies for this compound Analogues Based on In Vitro Biological Data

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. Research on various 5-nitrothiazole analogues has provided key insights into the chemical features that govern their biological activity.

The 5-nitro group is widely considered essential for the activity of many of these compounds, particularly those whose mechanism relies on reductive activation. researchgate.net However, for compounds like nitazoxanide that act via PFOR inhibition, modifications to other parts of the molecule are also critical.

Studies on nitazoxanide analogues as STAT3 inhibitors revealed that modifications to the benzoyl moiety significantly impact activity. For instance, retaining the 2-hydroxyl group while introducing a methyl group at the 4-position of the phenyl ring resulted in a four-fold increase in activity compared to the parent metabolite, tizoxanide. nih.gov

Table 2: SAR of Nitazoxanide Analogues as STAT3 Pathway Inhibitors

CompoundSubstitution on Phenyl RingIC₅₀ (µM) in STAT3 AssaySource
Tizoxanide (TIZ)2-OH9.4 ± 0.6 nih.gov
Analogue 92-OH, 3-CH₃4.8 ± 0.2 nih.gov
Analogue 102-OH, 4-CH₃2.3 ± 0.08 nih.gov
Analogue 112-OH, 5-CH₃4.5 ± 0.2 nih.gov

In the development of antitubercular agents, SAR studies of 5-nitrothiazolyl derivatives showed that the nature of the carboxamide group attached to the thiazole ring is critical. A derivative containing a 5-nitrofuran-2-carboxamide moiety was found to be 29 times more potent than nitazoxanide against M. tuberculosis. researchgate.net

Identification of Key Pharmacophoric Elements for Desired In Vitro Activity

The 5-nitrothiazole core is a critical pharmacophore, a structural unit responsible for a molecule's biological activity. Research into derivatives has elucidated several key elements that modulate their in vitro potency. The biological activity of these compounds is not solely dependent on the 5-nitrothiazole ring but is significantly influenced by the nature of the substituents attached to it.

Structure-activity relationship (SAR) studies on various series of 5-nitrothiazole derivatives have revealed important insights. For instance, in a series of 2-amino-5-nitrothiazole derived semicarbazones, the presence of a small heteroaryl ring at the amino terminal of the semicarbazone template was found to be crucial for preferential inhibition and selectivity towards monoamine oxidase B (MAO-B). tandfonline.com The nature of the substituent on the aryl binding site also plays a significant role; for example, a 4-bromophenyl group led to a potent MAO-B inhibitor. tandfonline.com In another study on 2-amide 5-nitrothiazole derivatives targeting Trypanosoma brucei, compounds with an unbranched, saturated hydrocarbon chain attached to the amide linker showed efficient metabolism by the parasite's type I nitroreductase (TbNTR) and potent trypanocidal effects. asm.org

Furthermore, investigations into N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential SARS-CoV-2 main protease (Mpro) inhibitors highlighted that the inhibitory activity is inversely proportional to the size of the substituent at the α-position of the carboxamido side chain. tandfonline.com A simple methyl group resulted in superior activity compared to larger groups like indole. tandfonline.com Similarly, in the development of c-Jun N-terminal kinase (JNK) inhibitors, a 5-nitrothiazole moiety was found to be a suitable group at the 3-position of a triazole scaffold. nih.gov These findings collectively underscore that while the 5-nitrothiazole ring is essential, the specific substitutions at various positions are key determinants of the desired in vitro activity and selectivity.

Rational Design of this compound Derivatives with Modified In Vitro Potency

Building on the understanding of key pharmacophoric elements, researchers have rationally designed and synthesized numerous this compound derivatives with modified in vitro potency against a range of targets. This involves strategic structural modifications to enhance activity, selectivity, and other pharmacological properties.

For neurodegenerative diseases, 2-amino-5-nitrothiazole derived semicarbazones were designed as multi-target-directed ligands against monoamine oxidases (MAOs) and cholinesterases (ChEs). tandfonline.com By systematically varying substituents, compounds with high potency and selectivity for MAO-B were identified. tandfonline.comresearchgate.net For example, compound 4 (1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) emerged as a lead MAO-B inhibitor (IC₅₀ = 0.212 µM), while other derivatives showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com

In the field of infectious diseases, nitrothiazole derivatives have been optimized for antitubercular activity. mdpi.comresearchgate.net A series of 28 derivatives were synthesized and tested against Mycobacterium tuberculosis, leading to the identification of compound 20 (5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide) which was 29 times more potent than the parent compound nitazoxanide. researchgate.net Another study focused on Mannich base nitrothiazole derivatives, yielding compounds with potent antitubercular activity (MIC₉₀ value of 0.24 µM) and no cytotoxicity against human cells. mdpi.com For parasitic diseases, a series of 2-amide 5-nitrothiazoles were evaluated against Trypanosoma brucei, where derivatives containing saturated unbranched hydrocarbon chains displayed the greatest potency while exhibiting little cytotoxic effect on mammalian cells. asm.orgresearchgate.net

More recently, the 5-nitrothiazole scaffold was used to design inhibitors of the SARS-CoV-2 main protease (Mpro). tandfonline.com Based on the structure of a known inhibitor, new N-(5-nitrothiazol-2-yl)-carboxamido derivatives were synthesized, with some showing promising Mpro inhibitory effects (IC₅₀ values as low as 4.67 µg/mL). tandfonline.com

Compound/DerivativeTargetIn Vitro Potency (IC₅₀/MIC)Reference
1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazideMAO-B0.212 µM tandfonline.com
1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazideAChE0.264 µM tandfonline.com
1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazideBuChE0.024 µM tandfonline.com
Mannich base nitrothiazole derivative (Compound 9)Mycobacterium tuberculosis<0.24 µM mdpi.com
5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamideMycobacterium tuberculosis5.48 µM researchgate.net
2-amide 5-nitrothiazole (NT2)Trypanosoma bruceiIC₅₀ < 10.0 µM asm.orgnih.gov
N-(5-nitrothiazol-2-yl)-carboxamido derivative (3a)SARS-CoV-2 Mpro4.67 µg/mL tandfonline.com

Redox Cycling and Formation of Reactive Intermediates from this compound In Vitro

The biological effects of many nitroaromatic compounds, including 5-nitrothiazole derivatives, are intrinsically linked to their redox properties. The nitro group (NO₂) is a key functional group that can undergo enzymatic reduction in biological systems, leading to the formation of various reactive intermediates. scielo.brnih.gov This process is central to both the therapeutic action and potential toxicity of these compounds.

The bioreduction of the nitro group can proceed via one- or two-electron transfer mechanisms, catalyzed by enzymes known as nitroreductases. nih.gov Type I nitroreductases, which are found in some parasites and bacteria but not in mammals, typically perform a two-electron reduction of the nitro group to a nitroso intermediate, and then further to a hydroxylamine (B1172632) and finally to an amine. asm.orgnih.gov These reduced intermediates can be highly reactive. In contrast, type II nitroreductases, which are more ubiquitous, mediate a one-electron reduction to form a nitro radical anion. nih.gov

Generation of Nitro Radical Anions and Subsequent Transformations

Under in vitro conditions, particularly in the presence of single-electron transferring flavoenzymes like NADPH-cytochrome P450 reductase, 5-nitrothiazole derivatives can be reduced to a nitro radical anion (ArNO₂⁻). nih.govmdpi.com This radical species is typically unstable. nih.gov

In an aerobic environment, the nitro radical anion can rapidly transfer its extra electron to molecular oxygen (O₂), regenerating the parent nitro compound and forming a superoxide (B77818) anion radical (O₂⁻). This process is known as a "futile cycle" of redox cycling. nih.gov This cycle results in the consumption of reducing equivalents (like NADPH) and the continuous production of superoxide radicals. nih.govmdpi.com The superoxide can then lead to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.gov Under anaerobic conditions, the nitro radical anion may undergo further reduction or dismutation to form nitroso and hydroxylamine derivatives, which are themselves reactive species capable of forming adducts with cellular macromolecules. scielo.brnih.gov

Interactions with Endogenous Thiol Pools and Oxidative Stress Induction in Cellular Models

The redox cycling of 5-nitrothiazole derivatives is a significant source of oxidative stress in cellular models. The continuous generation of superoxide anions and other ROS can overwhelm the cell's endogenous antioxidant defenses, such as glutathione (B108866) (a key endogenous thiol) and antioxidant enzymes (e.g., superoxide dismutase, catalase). nih.govresearchgate.net This imbalance leads to a state of oxidative stress, characterized by damage to vital cellular components including lipids, proteins, and DNA. researchgate.netnih.gov

The reactive intermediates formed during nitro reduction, particularly the nitroso and hydroxylamine species, can also directly interact with cellular nucleophiles, including the thiol groups (-SH) of cysteine residues in proteins and glutathione. nih.gov These interactions can lead to the depletion of the cellular thiol pool, further impairing the antioxidant capacity of the cell and disrupting the function of critical enzymes and structural proteins. The induction of oxidative stress and the formation of reactive intermediates are considered key mechanisms for the antimicrobial and cytotoxic effects of many nitroaromatic compounds. researchgate.netresearchgate.net

CategorySpecific MarkerSignificanceReference
Lipid PeroxidationMalondialdehyde (MDA)End product of polyunsaturated fatty acid peroxidation. biocompare.com
4-Hydroxynonenal (4-HNE)Reactive aldehyde product of lipid peroxidation. biocompare.com
F2-IsoprostanesProstaglandin-like compounds formed from free radical-catalyzed peroxidation of arachidonic acid. biocompare.com
AcroleinA highly reactive aldehyde formed from lipid peroxidation. biocompare.com
Protein OxidationProtein CarbonylsFormed by the oxidation of amino acid side chains. nih.gov
NitrotyrosineMarker for damage by reactive nitrogen species (RNS). biocompare.com
Nucleic Acid Oxidation8-hydroxy-2'-deoxyguanosine (8-OHdG)A major product of DNA oxidation, used as a biomarker of oxidative stress. biocompare.com
8-hydroxyguanine (8-oxoG)Marker of oxidative damage to RNA or DNA. biocompare.com

Investigation of this compound's Interaction with Macromolecules (e.g., proteins, lipids) through In Vitro Binding Assays

To fully understand the mechanism of action of this compound derivatives, researchers employ in vitro binding assays and computational modeling to investigate their interactions with specific macromolecular targets. These studies are crucial for validating drug targets and explaining the observed biological activities.

For example, the trypanocidal activity of 2-amide 5-nitrothiazoles was directly linked to their ability to act as substrates for the T. brucei type I nitroreductase (TbNTR). asm.orgresearchgate.net In vitro enzyme assays using purified recombinant TbNTR demonstrated that several of the most potent compounds were efficiently reduced by the enzyme, with specific activities approximately threefold greater than the control drug, nifurtimox. asm.orgresearchgate.net This confirms that the antiparasitic action is dependent on the reductive activation of the prodrug by this specific parasite enzyme.

In the context of cancer and inflammation research, 5-nitrothiazole derivatives have been identified as inhibitors of the c-Jun N-terminal kinase (JNK). nih.govnih.gov A series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles were synthesized and tested in kinase assays. nih.gov The lead compound, BI-87G3, showed significant JNK inhibition. Molecular docking studies suggested that this compound binds to the JIP (JNK-interacting protein) binding site on JNK, with the nitrothiazole group interacting with key residues like Arg127 and Cys163. nih.gov

Similarly, the antibacterial activity of nitazoxanide (which contains a 5-nitrothiazole ring) and its analogues has been attributed to the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of anaerobic bacteria and parasites. nih.gov In vitro assays with the purified PFOR enzyme have been used to confirm that these compounds directly inhibit its activity. nih.gov These examples highlight how in vitro binding and enzyme assays, often complemented by computational docking, are vital tools for elucidating the specific molecular interactions between 5-nitrothiazole derivatives and their protein targets.

Derivative ClassMacromolecular TargetAssay/MethodKey FindingReference
2-amide 5-nitrothiazolesT. brucei nitroreductase (TbNTR)In vitro enzyme activity assay with purified recombinant protein.Potent derivatives are efficient substrates for the enzyme, confirming reductive activation as the mode of action. asm.orgresearchgate.net
2-(5-nitrothiazol-2-ylthio)benzothiazolesc-Jun N-terminal kinase (JNK)In vitro kinase assay and molecular docking.Compounds inhibit JNK activity by binding to the JIP interaction site. nih.gov
Thiadiazole-thio-nitrothiazolesc-Jun N-terminal kinase (JNK)Kinase assay and molecular modeling.Identified a substrate-competitive inhibitor (IC₅₀ of 0.7 μM) that binds at the JIP site. nih.gov
Nitazoxanide analoguesPyruvate:ferredoxin oxidoreductase (PFOR)Direct PFOR enzyme inhibition assay.Activity against anaerobic microbes is linked to the direct inhibition of the PFOR enzyme. nih.gov
2-amino-5-nitrothiazole semicarbazonesMonoamine Oxidase B (MAO-B)In vitro enzyme inhibition assay and kinetic studies.Identified competitive and reversible inhibitors of MAO-B. tandfonline.comtandfonline.com

Computational and Theoretical Studies on 5 Methyl 2 Nitrothiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-Methyl-2-nitrothiazole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and chemical reactivity of this compound. These calculations provide a microscopic view of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. sci-hub.se The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability. sci-hub.seresearchgate.net For nitrothiazole derivatives, the HOMO is typically distributed over the thiazole (B1198619) ring, while the LUMO is often localized on the nitro group, indicating that this region is the primary site for nucleophilic attack. researchgate.netresearchgate.net This charge transfer from the thiazole ring to the nitro group is a key feature of its electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. reed.edu These maps are invaluable for identifying electrophilic and nucleophilic sites and predicting intermolecular interactions like hydrogen bonding. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. researchgate.netresearchgate.net For nitrothiazole derivatives, the most negative potential is consistently located around the oxygen atoms of the nitro group, making them strong hydrogen bond acceptors. researchgate.net The region around the thiazole ring's hydrogen atoms usually shows a positive potential. researchgate.net

Table 1: Representative FMO Energies for Nitrothiazole Derivatives (DFT/B3LYP) Note: Data for closely related compounds are used to illustrate typical values, as specific data for this compound was not available in the reviewed literature.

CompoundBasis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
2-Bromo-5-nitrothiazole6-311++G(d,p)-7.99-3.944.05 researchgate.net
Azo dye from 2-amino-5-nitrothiazole (B118965)6-311++G(d,p)-6.54-3.213.33 researchgate.net

Table 2: Typical Calculated Bond Dissociation Energies (BDE) for Related Bonds

Bond TypeCompound ClassTypical BDE (kcal/mol)Computational MethodSource
C₆H₅-NO₂Nitroaromatics~70DFT acs.org
C-H (in CH₃)Alkanes~100Experimental/DFT ustc.edu.cn
N-O (in NO₂)Nitro Compounds~70-80DFT researchgate.net

Molecular Modeling and Docking Simulations for this compound-Biomolecular Interactions

Molecular modeling techniques, particularly docking simulations, are essential for predicting how a small molecule like this compound might interact with biological macromolecules such as proteins and nucleic acids.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com It is widely used in drug discovery to screen for potential inhibitors of enzymes or receptors. nih.gov Studies on derivatives of 5-nitrothiazole (B1205993) have shown their potential to inhibit various enzymes. For instance, N-(5-nitrothiazol-2-yl)-carboxamido derivatives have been designed and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govtandfonline.com

Docking simulations of these derivatives revealed key interactions within the Mpro active site. nih.gov The 5-nitrothiazole moiety was specifically incorporated to interact with key amino acid residues like His163 and Cys145. nih.govtandfonline.com The simulations predicted that the amide group could form hydrogen bonds with residues such as Cys145 and Glu166, while the thiazole ring and its substituents could engage in hydrophobic interactions with residues like Met49 and Met165. nih.gov The docking score, an estimate of the binding affinity (often expressed in kcal/mol), helps rank potential inhibitors, with more negative scores indicating stronger binding. nih.gov

Table 3: Example Docking Results for 5-Nitrothiazole Derivatives with SARS-CoV-2 Mpro

CompoundDocking Score (kcal/mol)Key Interacting ResiduesType of InteractionSource
Compound 3b-6.94Cys145, Glu166Hydrogen Bond, Pi-H Bond nih.gov
Compound 3d-7.01(not specified)(not specified) bu.edu.eg
WR1 (Reference)-6.52Phe140, His163, Glu166Hydrogen Bond nih.govbu.edu.eg
*Compounds are N-(5-nitrothiazol-2-yl)-carboxamido derivatives as described in the source.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, key conformational flexibility would arise from the rotation of the nitro group (NO₂) around the C-N bond and the methyl group (CH₃) around its C-C bond. The orientation of the nitro group relative to the thiazole ring can influence the molecule's dipole moment, steric profile, and its ability to pack in a crystal lattice or fit into a protein's binding site. nih.gov

Computational studies can map the potential energy surface as a function of these rotational angles to identify the most stable (lowest energy) conformers. researchgate.net The environment, such as the presence of a solvent or a biological binding pocket, can significantly influence the relative stability of different conformers. Molecular dynamics (MD) simulations can further explore the conformational landscape of this compound over time, providing insights into its flexibility and the dynamic nature of its interactions in different environments, such as in water or bound to a protein. nih.gov Studies on structurally related molecules have highlighted how different conformers can lead to polymorphism, where a compound crystallizes into multiple distinct forms with different physical properties. nih.gov

Prediction of Spectroscopic Parameters and Computational Interpretation of Experimental Data for this compound

Computational chemistry plays a vital role in predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural confirmation of synthesized compounds. researchgate.net

DFT calculations are widely used to predict vibrational spectra (FT-IR and FT-Raman). researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This computed spectrum is then compared with the experimental one, allowing for a detailed assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.netjchps.com Such analyses have been performed on related compounds like 2-bromo-5-nitrothiazole, showing good agreement between theoretical and experimental data after applying a scaling factor to the calculated frequencies. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions, primarily the HOMO→LUMO transition, which corresponds to the absorption of light. researchgate.net The predicted absorption maxima (λmax) and the nature of the electronic transitions can be correlated with experimental UV-Vis spectra, providing insight into the electronic structure of this compound. researchgate.net Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of each nucleus (¹H, ¹³C), further assisting in structural elucidation. researchgate.net

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of 5 Methyl 2 Nitrothiazole and Its Metabolites

Chromatographic Separation Techniques for 5-Methyl-2-nitrothiazole in Complex Matrices

Chromatographic techniques are fundamental for separating this compound and its metabolites from complex sample matrices prior to detection and quantification. The choice of method depends on the analyte's properties and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution and sensitivity. longdom.org

Reversed-phase HPLC is a commonly employed mode for the separation of nitroaromatic compounds. nih.gov In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and organic solvents such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For instance, a typical HPLC method for related nitrothiazole compounds might utilize a C18 column with a mobile phase consisting of an acetonitrile and water gradient. researchgate.net Detection is often performed using a UV-Vis detector, as the nitro group provides a chromophore that absorbs in the UV region, commonly around 254 nm or 280 nm. epa.gov The development of an HPLC-UV method would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve the best separation of the target analyte from other components in the sample. nih.gov

UHPLC systems, which use columns with smaller particle sizes (typically sub-2 µm), offer significant advantages over traditional HPLC, including higher separation efficiency, faster analysis times, and reduced solvent consumption. linklab.gr These benefits are particularly valuable for the analysis of complex mixtures containing multiple metabolites. A UHPLC method could resolve structurally similar metabolites of this compound with greater efficiency than a standard HPLC method. lcms.czsigmaaldrich.com

Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound.

Table 1: Representative HPLC Method Parameters

Parameter Condition
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV 254 nm
Injection Volume 5-10 µL

This table is a generalized example based on methods for similar compounds and would require optimization for the specific analysis of this compound. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. aidic.it While this compound itself may have limited volatility, GC-MS can be employed for its analysis, potentially after a derivatization step to increase its volatility and thermal stability.

In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. mhlw.go.jp The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. aidic.it Common columns for this type of analysis include those with a 5% phenyl-methylpolysiloxane stationary phase. mhlw.go.jp

After separation, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). mhlw.go.jp The resulting ions are then separated by their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification. mdpi.com GC-MS is particularly useful for identifying and quantifying trace levels of analytes in complex matrices. restek.com

The operating conditions for GC-MS analysis, such as the temperature program of the oven, the injector temperature, and the mass spectrometer parameters, are optimized to achieve the best separation and detection of the target compounds. aidic.it

Table 2: Example GC-MS Operating Conditions

Parameter Condition
Column 5% Phenyl-methyl silicon (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injector Temperature 250 °C
Carrier Gas Helium at 1.2 mL/min
Oven Program 70°C (2 min), then ramp to 305°C at 20°C/min, hold for 1 min
Ionization Mode Electron Ionization (EI) at 70 eV

This table provides a general set of conditions that would need to be optimized for the specific analysis of this compound or its volatile derivatives. aidic.itmhlw.go.jp

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, often exceeding that of HPLC. longdom.orgsciex.com It is particularly well-suited for the analysis of charged molecules and can be used for the separation of this compound and its metabolites, especially if they possess or can be derivatized to have a charge. longdom.org

The fundamental principle of CE is the differential migration of charged analytes in a narrow, buffer-filled capillary under the influence of a high electric field. libretexts.org The separation is based on differences in the charge-to-mass ratio of the analytes. sciex.com

Different modes of CE can be employed, with Capillary Zone Electrophoresis (CZE) being the most common. longdom.orgdiva-portal.org In CZE, the separation occurs in a free solution, and analytes migrate according to their electrophoretic mobility and the electroosmotic flow (EOF) of the buffer. diva-portal.org The composition and pH of the buffer are critical parameters that can be adjusted to optimize the separation. libretexts.org

CE requires only very small sample volumes (nanoliters) and offers rapid analysis times, making it an attractive technique for high-throughput screening. sciex.com Detection in CE is often performed using UV-Vis absorbance, similar to HPLC. diva-portal.org

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis and Metabolite Identification of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the trace analysis and metabolite identification of this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of the elemental composition of a molecule. mdpi.com This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolite identification. lcms.cz

The high sensitivity of HRMS enables the detection of trace levels of this compound and its metabolites in complex biological and environmental samples. wpmucdn.com This is particularly important for understanding the metabolic fate and potential exposure pathways of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions. escholarship.org In an MS/MS experiment, a precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. escholarship.org The fragmentation pattern, or product ion spectrum, is characteristic of the precursor ion's structure and can be used to identify the compound. lcms.cz

By analyzing the fragmentation pathways of this compound and its metabolites, researchers can gain insights into their chemical structures. For example, the fragmentation of the nitrothiazole ring and any modifications resulting from metabolism can be observed. This information is critical for the confident identification of unknown metabolites. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) combines the separation power of LC with the high selectivity and sensitivity of MS/MS, making it the gold standard for the analysis of complex samples. ijpsjournal.comnih.gov This hyphenated technique is widely used for the quantification and identification of drugs and their metabolites in biological matrices such as plasma, urine, and tissues. nih.govfda.gov

In an LC-MS/MS workflow, the sample is first subjected to chromatographic separation to reduce matrix effects and separate isomeric compounds. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). escholarship.org The ionized molecules are then subjected to MS/MS analysis.

For quantitative analysis, the instrument is often operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. fda.gov In this mode, a specific precursor-to-product ion transition for each analyte is monitored, providing a high degree of specificity and sensitivity. fda.gov This allows for the accurate quantification of this compound and its known metabolites even at very low concentrations. lcms.cz

For the identification of unknown metabolites, HRMS is often used in conjunction with LC-MS/MS. lcms.cz The accurate mass measurements from HRMS, combined with the fragmentation data from MS/MS, provide strong evidence for the structural elucidation of novel metabolites. lcms.cz

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Methanol
Helium
Electron Ionization
Electrospray Ionization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural characterization of this compound. emerypharma.com This non-destructive technique provides detailed information about the chemical environment of atomic nuclei, allowing for the precise mapping of the molecule's structure.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment of this compound. emerypharma.comugm.ac.id

¹H NMR and ¹³C NMR (1D): One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information on the number and types of protons and carbons present in the molecule. mdpi.commdpi.com For instance, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons and the proton on the thiazole (B1198619) ring. Similarly, the ¹³C NMR spectrum would display unique resonances for the methyl carbon, the carbons of the thiazole ring, and the carbon bearing the nitro group. mdpi.commdpi.com

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comslideshare.netprinceton.edu For this compound, a COSY spectrum would confirm the coupling between the methyl protons and the thiazole ring proton, if any such long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. slideshare.netprinceton.edu This is crucial for definitively assigning the carbon resonances based on the already assigned proton signals. For example, the signal for the methyl protons would show a correlation to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.netprinceton.edu This is invaluable for determining the three-dimensional conformation of the molecule.

Below is a table summarizing the expected NMR data for this compound based on general principles and data from related nitrothiazole structures. mdpi.commdpi.com

Experiment Expected Observations for this compound Information Gained
¹H NMR A singlet for the methyl protons (CH₃) and a singlet for the thiazole ring proton (H-4).Number and chemical environment of protons.
¹³C NMR Resonances for the methyl carbon, the C4 and C5 carbons of the thiazole ring, and the C2 carbon attached to the nitro group.Number and chemical environment of carbons.
COSY Potential weak long-range correlation between the methyl protons and the H-4 proton.J-coupling between protons.
HSQC Correlation between the methyl protons and the methyl carbon; correlation between the H-4 proton and the C4 carbon.Direct one-bond C-H connectivity.
HMBC Correlations from the methyl protons to C4 and C5 of the thiazole ring. Correlation from the H-4 proton to C5 and the methyl carbon.Long-range (2-3 bond) C-H connectivity, confirming the molecular skeleton.
NOESY Spatial correlation between the methyl protons and the H-4 proton.Through-space proximity of protons, aiding in conformational analysis.

Table 1. Predicted NMR Spectroscopic Data for this compound.

Solid-State NMR for Polymorph Characterization (if applicable)

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can be used to study the compound in its solid form. This is particularly important if this compound can exist in different crystalline forms, known as polymorphs. Polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle differences in the chemical shifts and couplings that arise from the different packing arrangements in the crystal lattice. While specific studies on the solid-state NMR of this compound are not widely reported, the technique is a powerful tool for characterizing the solid-state structure of related small organic molecules.

Electrochemical Sensing and Spectrophotometric Detection Methods for this compound Quantification

For the quantitative analysis of this compound, particularly at low concentrations, electrochemical and spectrophotometric methods offer high sensitivity and selectivity.

Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

The nitro group in this compound is electrochemically active, making it amenable to analysis by voltammetric techniques. These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

Cyclic Voltammetry (CV): CV is a versatile technique for studying the redox properties of a compound. For this compound, a cyclic voltammogram would likely show a reduction peak corresponding to the irreversible reduction of the nitro group. The peak potential provides information about the ease of reduction, while the peak current can be used for quantification. Studies on related nitroaromatic and nitroheterocyclic compounds have demonstrated the utility of CV in characterizing their electrochemical behavior. sigmaaldrich.com

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is well-suited for trace analysis. By applying potential pulses, DPV enhances the signal-to-noise ratio, allowing for lower detection limits. This technique has been successfully used for the determination of other nitro-containing compounds. sigmaaldrich.com The development of a DPV method for this compound would involve optimizing parameters such as the pulse amplitude, pulse width, and scan rate to achieve the best analytical performance.

UV-Vis Spectroscopy and Fluorescence Spectrometry for Trace Analysis

UV-Vis Spectroscopy: this compound, like other nitroaromatic compounds, is expected to absorb light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. researchgate.netresearchgate.netresearchgate.net The presence of the conjugated thiazole ring and the nitro group gives rise to characteristic absorption bands. A UV-Vis spectrum would show a maximum absorption wavelength (λmax) that can be used for qualitative identification. nih.gov According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the concentration of the compound, enabling its quantification. The λmax for 2-amino-5-nitrothiazole (B118965) in water is reported to be 386 nm. nih.gov

Fluorescence Spectrometry: While many nitro-containing compounds exhibit weak or no fluorescence, some nitrothiazole derivatives have been shown to fluoresce under specific conditions, such as at low temperatures. researchgate.net If this compound or its metabolites are fluorescent, fluorescence spectrometry can offer extremely high sensitivity and selectivity for trace analysis. researchgate.net The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.

Hybrid and Hyphenated Analytical Techniques for Comprehensive Characterization of this compound

To overcome the limitations of individual analytical techniques and to gain a more comprehensive understanding of complex samples containing this compound and its metabolites, hyphenated techniques are employed. chemijournal.comijarnd.comnih.gov These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used hyphenated technique for the analysis of a broad range of compounds. chemijournal.comresearchgate.net In this method, the sample is first separated by liquid chromatography, and the eluting components are then introduced into a mass spectrometer for detection and identification. LC-MS is particularly well-suited for the analysis of metabolites of this compound in biological matrices. nih.govresearchgate.netanses.fr The high sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS) allow for the quantification of these compounds at very low levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent analytical tool. chemijournal.comijarnd.com If this compound or any of its metabolites are sufficiently volatile, GC-MS can provide high-resolution separation and definitive identification based on the mass spectrum of the compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples liquid chromatography with NMR spectroscopy. researchgate.netajrconline.org This technique allows for the separation of components in a mixture followed by their immediate structural elucidation by NMR. LC-NMR is invaluable for identifying unknown impurities or metabolites without the need for prior isolation.

The following table provides an overview of the applicability of these hyphenated techniques.

Technique Principle Application for this compound Analysis
LC-MS Separates compounds by liquid chromatography and identifies them by mass spectrometry. chemijournal.comIdeal for the detection and quantification of this compound and its non-volatile metabolites in complex matrices like biological fluids. nih.gov
GC-MS Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. ijarnd.comApplicable if this compound or its metabolites are volatile and thermally stable.
LC-NMR Separates compounds by liquid chromatography and provides online structural elucidation by NMR. ajrconline.orgPowerful for the identification of unknown metabolites and impurities without the need for isolation.

Table 2. Hybrid and Hyphenated Analytical Techniques for this compound.

Applications and Emerging Roles of 5 Methyl 2 Nitrothiazole in Diverse Chemical Sciences Non Clinical

5-Methyl-2-nitrothiazole as a Versatile Building Block and Intermediate in Complex Organic Synthesis

The reactivity of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group enhances the reactivity of the thiazole (B1198619) ring, making it susceptible to various chemical transformations.

Precursor for the Synthesis of Advanced Heterocyclic Scaffolds

This compound serves as a foundational molecule for the construction of a variety of advanced heterocyclic scaffolds. These scaffolds are the core structures of many biologically active compounds. For instance, derivatives of 2-aminothiazole (B372263), which can be synthesized from this compound, are used to create tetrazole derivatives. cyberleninka.ru The synthesis often involves multi-step reactions, starting with the modification of the 2-amino group. cyberleninka.ru

The process of creating these complex structures can involve diazotization of a related compound, 2-amino-5-nitrothiazole (B118965), followed by coupling with other molecules to produce azo dyes with heterocyclic frameworks. researchgate.netnih.gov These reactions demonstrate the utility of the nitrothiazole core in building larger, more intricate molecular architectures. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from Nitrothiazoles

Starting MaterialReagents/ConditionsResulting ScaffoldReference
2-Amino-5-nitrothiazoleAniline derivatives, Diazo-couplingAzo dyes with heterocyclic frameworks researchgate.net
2-Amino-5-nitrothiazoleSalicylaldehyde, 4-hydroxyacetophenone, etc.Pyrazole and isoxazole (B147169) derivatives ignited.in
4-Aryl-2-amino-1,3-thiazoleAcetophenone derivatives, thiourea (B124793), iodineTetrazole derivatives cyberleninka.ru

Chiral Derivatization and Asymmetric Synthesis with this compound

In the field of stereochemistry, the separation and synthesis of specific enantiomers (non-superimposable mirror images of a molecule) are crucial. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into diastereomers, which have different physical properties and can be separated. wikipedia.orgresearchgate.net While specific examples of this compound being used as a CDA are not prevalent in the reviewed literature, the principles of chiral derivatization are well-established. For example, reagents like FDAA (Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide) are widely used to determine the stereochemistry of amino acids. nih.gov

Asymmetric synthesis aims to selectively create one enantiomer over the other. nih.govunibo.it This is often achieved using chiral catalysts. nih.govbeilstein-journals.org The development of novel chiral catalysts is an active area of research. beilstein-journals.org The principles of asymmetric synthesis could be applied to reactions involving this compound to produce chiral derivatives with specific three-dimensional arrangements, which could be valuable for various applications.

Integration of this compound in Agrochemical Research and Development

The structural motifs present in this compound are also found in various agrochemicals. The thiazole ring is a component of some pesticides, and the nitro group can contribute to biological activity. chemimpex.comresearchgate.net

Herbicidal and Fungicidal Activity Profiling (in vitro, non-plant trials)

Research has shown that derivatives of nitrothiazole exhibit promising fungicidal activity. For instance, certain benzimidazole (B57391) derivatives have demonstrated inhibitory activity against fungi like Rhizoctonia solani and Magnaporthe oryzae. rsc.org Similarly, some 1,3,4-oxadiazole (B1194373) derivatives containing a nitrothiazole moiety have been evaluated for their antifungal properties. semanticscholar.org

In terms of herbicidal activity, while direct studies on this compound are not extensively documented in the provided results, related compounds are being investigated. For example, 3-nitropyrazole derivatives have shown herbicidal efficacy. google.com The development of novel pesticides often involves screening libraries of compounds, and nitrothiazole derivatives are considered potential candidates in this process. mdpi.com

Table 2: In Vitro Fungicidal Activity of Selected Heterocyclic Compounds

Compound ClassTarget FungiActivity LevelReference
Benzimidazole derivativesR. solani, M. oryzaeNoticeable inhibitory activity rsc.org
Benzothiazole derivativesCandida albicans, Aspergillus nigerRemarkable antifungal potential rsc.org
2,5-disubstituted 1,3,4-oxadiazolesAspergillus niger, Aspergillus clavatusExcellent activity semanticscholar.org

Development of Novel Pesticide Leads from this compound Derivatives (in vitro)

The search for new and effective pesticides is an ongoing effort in agrochemical research. mdpi.com Piperazine and morpholine (B109124) are heterocyclic structures that are frequently used in the design of new fungicides and antibacterial agents. researchgate.net Derivatives of 5-nitrothiazole (B1205993) have been synthesized and evaluated for their potential as leads for new pesticides. researchgate.net For example, novel 5-nitrothiazole-piperazine derivatives have been prepared and studied. researchgate.net The goal of this research is to identify compounds with high efficacy and novel modes of action to combat resistance in pests and pathogens. rsc.org

Exploration of this compound in Material Science and Polymer Chemistry

The applications of thiazole derivatives extend beyond the life sciences into material science. For instance, 2-amino-5-nitrothiazole is used as a diazo component in the synthesis of disperse azo dyes. sigmaaldrich.comgoogle.comchemicalbook.com These dyes are used to color synthetic fibers like cellulose (B213188) acetate. google.com The nitro group in the thiazole ring can significantly influence the color of the resulting dye. google.com

Furthermore, the acoustical properties of 2-amino-5-nitrothiazole in different solvents have been studied, which can provide insights into molecular interactions that are relevant for material science applications. tandfonline.com There is also interest in the potential use of related compounds, such as 2-acetamido-5-nitrothiazole, in creating novel materials with specific properties like enhanced conductivity or thermal stability, which could be beneficial in electronics and coatings. chemimpex.com

Integration into Functional Polymers and Monomers

The incorporation of thiazole moieties into polymer backbones is a strategy to impart specific functionalities. While direct polymerization of this compound is not commonly documented, its derivatives, particularly those starting from the related precursor 2-amino-5-methylthiazole (B129938), are utilized in the synthesis of functional monomers.

For instance, 2-amino-5-methylthiazole is a known precursor for creating acrylamide (B121943) monomers, such as 5-methyl-2-thiazolyl methacrylamide (B166291) (MTMAAm). sigmaaldrich.com This synthetic route highlights a pathway where the 5-methylthiazole (B1295346) core can be integrated into a polymerizable unit. The process typically involves reacting the amino group of the thiazole derivative with an acryloyl or methacryloyl chloride. The resulting monomer, containing the 5-methylthiazole unit, can then undergo polymerization to form functional polymers. The presence of the thiazole ring in the polymer structure can enhance thermal stability, metal-binding capabilities, or biological activity. The introduction of a nitro group, as in this compound, would be expected to further modify the polymer's properties, increasing its polarity and altering its electronic characteristics.

Functional groups can be attached directly to a polymer core or indirectly via chain extenders. google.com Synthetic hydrophilic polymers like polyethylene (B3416737) oxide are often used as the core material. google.com

Optoelectronic and Photophysical Properties of this compound-Containing Materials

Materials containing the this compound scaffold exhibit noteworthy optoelectronic and photophysical properties, largely due to the intramolecular charge-transfer (ICT) characteristics of the molecule. The arrangement, with an electron-donating methyl group (at position 5) and a strong electron-accepting nitro group (at position 2) on the π-conjugated thiazole ring, creates a classic push-pull system. rsc.org This ICT is responsible for the unique optical and electronic behaviors of these materials. rsc.org

Research into related nitrothiazole-containing azo dyes demonstrates their interesting photophysical properties. For example, azo dyes derived from 2-amino-5-nitrothiazole show unique absorption spectra in the visible region, which is attributed to the presence of the nitro group. researchgate.net The absorption maximum (λmax) of these dyes is sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net

The strong electron-withdrawing nature of the nitro group also makes these compounds candidates for nonlinear optical (NLO) materials. The third-order NLO polarizability (γ) of a nitrobenzothiazole derivative was found to be significantly larger than that of the standard reference compound, para-nitroaniline. researchgate.net This suggests that materials incorporating the this compound unit could have potential applications in optical switching and data storage. mdpi.com In studies on nonfullerene acceptors for solar cells, the introduction of nitro groups was found to cause a bathochromic (red) shift in absorption and reduce the HOMO-LUMO energy gap, which can enhance light absorption and charge transfer efficiency. acs.org

Table 1: Photophysical Properties of Related Thiazole Azo Dyes

Compound/Ligand Metal Ion λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
NTADBrP-Fe(III) Complex Fe(III) 615 5.661 × 10⁴
NTADBrP-Ni(II) Complex Ni(II) 642 4.707 × 10⁴
5-NTAMNP-Fe(III) Complex Fe(III) 612 0.52 × 10⁴
5-NTAMNP-Cu(II) Complex Cu(II) 601 0.6159 × 10⁴
5-NTAMNP-Pb(II) Complex Pb(II) 618 0.13 × 10⁴

Data sourced from studies on ligands derived from 2-amino-5-nitrothiazole. researchgate.netresearchgate.net

Use of this compound as a Ligand or Catalyst Precursor in Organometallic Chemistry

The thiazole ring, with its nitrogen and sulfur heteroatoms, is an effective coordinating agent for a wide range of metal ions. The functional groups on the ring, such as the nitro group in this compound, further influence its ligand properties.

Design of Metal Complexes with Thiazole Ligands

Derivatives of this compound are used to design complex ligands for creating stable metal complexes. Azo dyes derived from 2-amino-5-methylthiazole and 2-amino-5-nitrothiazole serve as excellent examples of such ligands. researchgate.netresearchgate.net These ligands can act as bidentate or tridentate chelating agents, binding to metal ions through the thiazole nitrogen, azo group nitrogens, and other functional groups like phenolic oxygen. researchgate.netderpharmachemica.com

For example, the ligand 2-[2´-(5-methyl thiazolyl)azo]-5-dimethyl amino benzoic acid (5-MeTAMB) was synthesized from 2-amino-5-methyl thiazole and found to form stable octahedral complexes with Ni(II) and Cu(II), and a diamagnetic octahedral complex with Zn(II). researchgate.net Similarly, the ligand 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol (B47542) (5-NTAMNP), derived from 2-amino-5-nitrothiazole, forms octahedral complexes with Cu(II), Fe(III), Pb(II), and Mn(II). researchgate.netiaea.org Spectroscopic and analytical data confirm that these ligands typically coordinate with the metal in a 1:2 (metal:ligand) ratio. researchgate.netderpharmachemica.com

Table 2: Properties of Metal Complexes with Thiazole-Derived Ligands

Ligand Metal Ion Metal:Ligand Ratio Optimum pH Stability Constant (β) (L mol⁻¹)
5-NTAMNP Fe(III) 1:2 6.5 7.96 x 10⁶
5-NTAMNP Cu(II) 1:2 6.0 11.22 x 10⁶
5-NTAMNP Pb(II) 1:2 7.0 13.42 x 10⁶

Data sourced from a study on the ligand 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol (5-NTAMNP). researchgate.net

Catalytic Activity of this compound-Derived Complexes in Organic Reactions

Metal complexes containing thiazole-based ligands are explored for their catalytic potential in various organic transformations. While direct catalytic studies on this compound complexes are not extensively reported, research on related structures provides insight into their potential activity.

For instance, ruthenium complexes with ligands derived from 2-aminothiazole, specifically [Ru(CO)₂(L)X₂] where L is N-[(2-pyridyl)methylidene]-2-aminothiazole, have shown catalytic activity in the oxidation of various alcohols to their corresponding aldehydes and ketones. ijesi.org These reactions, which include the conversion of benzyl (B1604629) alcohol to benzaldehyde (B42025) and cyclohexanol (B46403) to cyclohexanone, utilize N-methylmorpholine-N-oxide as the oxidant. ijesi.org The electronic properties imparted by the thiazole ring and its substituents on the metal center are crucial for this catalytic function. The strong electron-withdrawing nature of the nitro group in a this compound-derived ligand would significantly modulate the electronic density at the metal center, potentially enhancing its catalytic activity in oxidation or other reactions.

This compound as a Probe for Fundamental Biological Research In Vitro

The 5-nitrothiazole moiety is a key pharmacophore in certain biologically active molecules, allowing them to serve as probes for studying biochemical pathways in vitro.

Reporter Molecules for Biochemical Pathways

The well-known antiparasitic drug Nitazoxanide (B1678950) (NTZ), which contains a 5-nitrothiazole ring, is a prominent example of a molecule used to probe metabolic pathways. NTZ is known to inhibit pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR), a key enzyme in the anaerobic energy metabolism of certain microorganisms. nih.govnih.gov Studies have shown that the biological activity of NTZ is linked to the interaction between the drug and the thiamine (B1217682) pyrophosphate (TPP) vitamin co-factor of the enzyme. nih.gov The 5-nitro group on the thiazole ring is crucial for this activity, although, unlike many nitro-containing drugs, it does not appear to be metabolically reduced as part of its primary mechanism of action. nih.gov

This makes the 5-nitrothiazole scaffold an excellent starting point for designing new reporter molecules and inhibitors. Researchers have synthesized libraries of NTZ analogues by modifying the head group (the 2-amino-5-nitrothiazole ring) to study structure-activity relationships and probe the PFOR enzyme. nih.govnih.gov These studies demonstrate that the 5-nitrothiazole unit can act as a reporter, where changes in its chemical environment or binding interactions can be monitored to understand enzyme function and inhibition. The presence of a methyl group at position 5 could be used to fine-tune the steric and electronic properties of such probes, potentially altering their specificity or binding affinity for target enzymes. nih.gov

Tools for Investigating Cellular Responses and Interactions (non-clinical)

The chemical compound this compound and its derivatives are valuable tools in non-clinical research for probing a variety of cellular responses and interactions. Their utility stems from the reactivity of the nitro group and the versatile thiazole core, which can be modified to target specific cellular components and pathways. These compounds have been instrumental in studying mechanisms of cell death, proliferation, migration, and responses to cellular stress.

In the context of oncology research, derivatives of 5-nitrothiazole have been synthesized and evaluated for their effects on cancer cells. For instance, a series of 2-amino, 5-nitrothiazole derivatives were investigated for their impact on the MDA-MB-231 breast cancer cell line. cttjournal.com While some derivatives showed minimal cytotoxicity, they significantly inhibited cancer cell migration, a crucial process in metastasis. cttjournal.com One particular derivative, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, demonstrated a statistically significant cytotoxic effect on this cell line at a concentration of 100 μM/L after 72 hours of incubation. cttjournal.com This highlights the potential of using such compounds to dissect the molecular pathways governing cell motility and survival.

Another area where 5-nitrothiazole derivatives serve as important research tools is in the investigation of cellular stress responses, particularly those mediated by protein kinases. A novel series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles were identified as inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in stress signaling pathways. nih.gov One compound, BI-87G3, was shown to inhibit the TNF-α stimulated phosphorylation of c-Jun in a cell-based assay with an IC50 value of 15 μM. nih.gov Such specific inhibitors are invaluable for elucidating the role of JNK in various cellular processes, including apoptosis and inflammation.

Furthermore, the antimicrobial properties of nitrothiazoles are leveraged to study host-pathogen interactions at the cellular level. The nitro group can be reduced within microorganisms to produce reactive radicals that damage cellular components, leading to cell death. researchgate.net This mechanism is exploited in studies investigating the efficacy of potential antiparasitic agents. For example, a series of 2-amide 5-nitrothiazole compounds were evaluated for their growth-inhibitory activity against the bloodstream form of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. mdpi.comasm.org Several of these compounds displayed potent trypanocidal activity, with their effectiveness being dependent on the expression of a type I nitroreductase by the parasite. asm.orgresearchgate.net This selectivity makes them excellent tools for studying parasite-specific metabolic pathways and for identifying potential drug targets.

The table below summarizes key research findings on the use of this compound and its derivatives as tools for investigating cellular responses.

Derivative Cell Line/Organism Observed Effect Key Finding Reference
2-amino, 5-nitrothiazole derivativesMDA-MB-231 (breast cancer)Inhibition of cell migrationUseful for studying pathways of metastasis. cttjournal.com
(5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dioneMDA-MB-231 (breast cancer)Cytotoxicity (IC50 at 100 μM/L after 72h)Demonstrates potential for investigating apoptosis induction. cttjournal.com
2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles (e.g., BI-87G3)Cellular assayInhibition of JNK phosphorylation (IC50 = 15 μM)A tool for studying JNK-mediated stress response pathways. nih.gov
2-amide 5-nitrothiazole seriesTrypanosoma bruceiGrowth inhibitionAllows for the investigation of parasite-specific metabolic vulnerabilities. mdpi.comasm.org

Environmental Fate, Degradation, and Ecotoxicology of 5 Methyl 2 Nitrothiazole in Natural Systems

Photolytic and Hydrolytic Degradation Pathways of 5-Methyl-2-nitrothiazole in Aquatic Environments

No specific studies on the photolytic or hydrolytic degradation of this compound were identified in the public domain. General principles of environmental chemistry suggest that compounds with nitroaromatic structures can be susceptible to phototransformation; however, without experimental data, the specific pathways and rates for this compound remain unknown.

Direct and Indirect Photolysis Mechanisms

There is no available information detailing the direct or indirect photolysis mechanisms for this compound. Direct photolysis would involve the absorption of light by the molecule itself, leading to its degradation. Indirect photolysis would involve degradation by reaction with photochemically generated species in the water, such as hydroxyl radicals. The relevance of these mechanisms to this compound has not been documented.

Hydrolysis Kinetics and Products under Varying pH Conditions

Data on the hydrolysis kinetics and the resulting degradation products of this compound under different pH conditions are not available in published scientific literature. Therefore, its stability in aquatic environments with respect to hydrolysis cannot be determined.

Microbial Transformation and Biodegradation of this compound in Soil and Water Systems

No studies were found that specifically investigated the microbial transformation or biodegradation of this compound in either soil or water systems. While microorganisms are known to degrade a wide variety of organic compounds, the capability of microbial communities to break down this particular chemical has not been reported.

Aerobic and Anaerobic Degradation by Microorganisms

There is no information available on the aerobic or anaerobic degradation of this compound by microorganisms. Consequently, its persistence or degradation under these distinct redox conditions in the environment is unknown.

Identification of Microbial Metabolites and Degradation Pathways

As no studies on the microbial degradation of this compound were found, there is no information on its potential microbial metabolites or the biochemical pathways that would be involved in its breakdown.

Sorption, Leaching, and Transport Behavior of this compound in Environmental Compartments

Scientific data regarding the sorption, leaching, and transport behavior of this compound in environmental compartments such as soil and sediment are not available. Therefore, its mobility and potential for distribution in the environment cannot be characterized.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables could be generated.

Soil Adsorption/Desorption Characteristics

No studies detailing the soil adsorption or desorption characteristics of this compound were found. There is no available data on its binding affinity to different soil types, the influence of organic matter and clay content on its adsorption, or its desorption potential, which are critical for predicting its environmental persistence and mobility.

Mobility and Leaching Potential in Groundwater Systems

Information regarding the mobility and potential for this compound to leach into groundwater systems is not available. Research on its movement through the soil column, its potential to contaminate underlying aquifers, and any modeling studies on its leaching behavior could not be located.

Bioaccumulation Potential and Ecotoxicity of this compound in Environmental Organisms

There is a lack of available data on the bioaccumulation and ecotoxicological effects of this compound.

Uptake and Accumulation in Aquatic and Terrestrial Biota

No research was identified concerning the uptake and accumulation of this compound in specific aquatic or terrestrial organisms such as fish, algae, daphnia, or soil invertebrates. Consequently, its potential to bioaccumulate or biomagnify in food chains is unknown.

Effects on Non-Target Organisms in Ecotoxicological Studies

Ecotoxicological studies detailing the effects of this compound on non-target organisms, including aquatic invertebrates, plants, and microbes, are not present in the available literature. Therefore, crucial toxicity endpoints such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values are not established for this compound.

Due to the absence of specific research on this compound in these areas, no data tables or detailed research findings can be provided.

Future Perspectives and Grand Challenges in 5 Methyl 2 Nitrothiazole Research

Innovations in Sustainable and Green Synthesis of 5-Methyl-2-nitrothiazole and its Functionalized Analogues

The traditional synthesis of this compound often involves multi-step processes with potentially hazardous reagents and significant waste generation. A primary challenge and a significant area for future research is the development of sustainable and green synthetic routes.

Future Research Directions:

Catalytic Nitration: A shift from classical nitrating agents (e.g., mixed nitric and sulfuric acids) to more environmentally benign catalytic systems is a key goal. This includes the exploration of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) that can facilitate the nitration of a 5-methylthiazole (B1295346) precursor with high regioselectivity and yield, while allowing for easy catalyst recovery and reuse.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and improved scalability over traditional batch processes. Developing a flow synthesis for this compound could significantly reduce reaction times and improve process efficiency and safety, particularly for nitration reactions which are often highly exothermic.

Bio-inspired Synthesis: Investigating enzymatic or microbial pathways for the synthesis of nitro-heterocycles could offer a highly sustainable alternative. While challenging, the discovery or engineering of enzymes capable of regioselective nitration would be a groundbreaking achievement in green chemistry.

Solvent-Free or Green Solvents: The exploration of solvent-free reaction conditions or the use of green solvents such as ionic liquids, supercritical fluids, or water-based systems will be crucial in minimizing the environmental footprint of the synthesis.

Synthesis ApproachPotential AdvantagesResearch Challenges
Catalytic NitrationReusability of catalyst, reduced waste, higher selectivity.Catalyst design and stability, optimization of reaction conditions.
Flow ChemistryEnhanced safety, scalability, improved process control.Reactor design, handling of solids in flow, process optimization.
Bio-inspired SynthesisHigh selectivity, mild reaction conditions, sustainability.Discovery or engineering of suitable enzymes, low yields.
Green SolventsReduced environmental impact, improved safety.Solvent selection, solubility of reactants, product separation.

Exploration of Uncharted Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is largely dictated by the interplay between the electron-withdrawing nitro group and the thiazole (B1198619) ring. While some reactions are predictable, there is a vast, unexplored landscape of chemical transformations.

Future Research Directions:

Nitro Group Transformations: Beyond simple reduction to the corresponding amine, the nitro group can undergo a variety of transformations. Future work should explore partial reductions to nitroso or hydroxylamino derivatives, which are valuable synthetic intermediates. Additionally, denitration reactions or the use of the nitro group as a leaving group in nucleophilic aromatic substitution (SNAr) reactions warrant further investigation.

C-H Functionalization: Direct functionalization of the C-H bonds on the thiazole ring would provide a more atom-economical approach to novel analogues. Research into transition-metal-catalyzed C-H activation at the C4 position of the thiazole ring could open up new avenues for derivatization.

Cycloaddition Reactions: The electron-deficient nature of the thiazole ring could be exploited in cycloaddition reactions. Investigating the potential of this compound to act as a dienophile or a dipolarophile in [4+2] or [3+2] cycloadditions, respectively, could lead to the synthesis of complex heterocyclic systems.

Photochemical Reactivity: The influence of the nitro group on the photochemical behavior of the thiazole ring is an area ripe for exploration. Studies on photochemically induced rearrangements, substitutions, or fragmentations could reveal novel and unexpected reaction pathways.

Advanced Computational Modeling for Rational Design and Discovery of New this compound-Based Entities

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. The application of advanced computational modeling to this compound is a critical step towards its rational exploitation.

Future Research Directions:

DFT and Ab Initio Studies: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, molecular orbitals, and electrostatic potential of this compound. This will provide a deeper understanding of its reactivity and spectroscopic properties.

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reactions, identify transition states, and calculate activation barriers. This will be invaluable in understanding the mechanisms of known transformations and in predicting the feasibility of new ones.

In Silico Screening for Novel Applications: By calculating key molecular descriptors, it is possible to screen virtual libraries of this compound derivatives for potential applications. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict properties relevant to materials science or other technological domains. researchgate.net

Simulation of Spectroscopic Data: The accurate prediction of spectroscopic data (e.g., NMR, IR, UV-Vis) through computational methods will aid in the characterization of new derivatives and in the interpretation of experimental results.

Computational MethodApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT)Electronic structure analysis, reactivity prediction.Understanding of reactivity, guidance for synthetic efforts.
QSARPrediction of properties for novel applications.Rational design of functional molecules.
Molecular Dynamics (MD)Simulation of interactions with other molecules or materials.Insight into potential applications in materials science or as inhibitors.

Expansion of this compound Applications into Novel Scientific and Technological Domains (Non-Clinical)

While some nitrothiazoles have been investigated for their biological activity, the non-clinical applications of this compound remain largely unexplored. The unique electronic properties conferred by the nitro group and the thiazole scaffold suggest potential in a variety of fields.

Future Research Directions:

Materials Science: The electron-deficient nature of the this compound ring makes it a potential building block for novel organic electronic materials. netascientific.com Research could focus on incorporating this moiety into conjugated polymers or small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or as components of non-linear optical (NLO) materials. thieme-connect.de

Corrosion Inhibition: Nitro-containing organic compounds have been shown to act as effective corrosion inhibitors for various metals. The presence of heteroatoms (N and S) and the nitro group in this compound suggests its potential to adsorb onto metal surfaces and protect them from corrosion.

Sensor Technology: Derivatives of this compound could be designed as chemosensors. The electronic properties of the molecule could be modulated upon binding to specific analytes, leading to a detectable optical or electrochemical signal.

Energetic Materials: While a sensitive area of research, the high nitrogen and oxygen content of this compound suggests that it could be investigated as a component of energetic materials or as a precursor to more complex energetic compounds.

Methodological Advancements for Comprehensive Environmental Assessment and Remediation Strategies for this compound

The increasing focus on environmental stewardship necessitates a thorough understanding of the environmental fate and potential toxicity of chemical compounds. For this compound, this represents a significant research gap.

Future Research Directions:

Development of Analytical Methods: Robust and sensitive analytical methods for the detection and quantification of this compound and its potential degradation products in environmental matrices (soil, water, air) are needed. This will likely involve advanced chromatographic and mass spectrometric techniques.

Environmental Fate and Transport Studies: Research is required to understand the persistence, mobility, and transformation of this compound in the environment. This includes studying its susceptibility to biodegradation, photodegradation, and hydrolysis. The biodegradation of nitroaromatic compounds, in general, has been a subject of study, and these principles can be applied. researchgate.netnih.gov

Ecotoxicological Profiling: A comprehensive assessment of the potential toxicity of this compound to a range of organisms (e.g., bacteria, algae, invertebrates, fish) is essential to determine its environmental risk profile.

Remediation Technologies: In the event of environmental contamination, effective remediation strategies will be necessary. Research could explore bioremediation approaches using microorganisms capable of degrading nitroaromatic compounds, as well as advanced oxidation processes or adsorption-based methods for its removal from water and soil. epa.gove3s-conferences.orgresearchgate.net

Interdisciplinary Research Directions Integrating this compound into Emerging Scientific Fields

The future of chemical research lies in interdisciplinary collaboration. Integrating this compound into emerging scientific fields could unlock novel functionalities and applications.

Future Research Directions:

Supramolecular Chemistry: The thiazole ring can act as a hydrogen bond acceptor and participate in π-stacking interactions. This opens up possibilities for using this compound derivatives as building blocks for the construction of complex supramolecular architectures such as cages, capsules, and polymers. bhu.ac.inembl.denih.gov

Chemical Biology: While this article focuses on non-clinical applications, the development of this compound-based chemical probes could be a valuable interdisciplinary pursuit. For example, fluorescently tagged derivatives could be used to study cellular processes without a direct therapeutic goal.

Nanotechnology: The incorporation of this compound into nanomaterials could lead to hybrid materials with unique properties. For instance, it could be grafted onto the surface of nanoparticles to modify their electronic properties or to act as a recognition motif.

Catalysis: Functionalized this compound derivatives could be explored as ligands for transition metal catalysts. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the catalyst in a variety of organic transformations.

Q & A

Q. Advanced

  • In vitro assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanistic studies : Assess nitroreductase-mediated activation by comparing activity under aerobic vs. anaerobic conditions .
  • Cytotoxicity screening : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
    Data interpretation requires normalizing results to positive controls (e.g., ciprofloxacin) and accounting for solvent effects (DMSO ≤1% v/v) .

How does the introduction of electron-withdrawing substituents affect the reactivity of the thiazole ring in nitration reactions?

Advanced
Electron-withdrawing groups (e.g., nitro, halogens) deactivate the thiazole ring, directing nitration to specific positions:

  • Meta-directing effects : A 2-methyl group enhances electron density at C-5, favoring nitration at this position.
  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (e.g., 5-nitro over 4-nitro isomers).
    Example: 2-Methyl-5-nitroimidazole derivatives show 80% yield under optimized nitration, whereas electron-deficient analogs require harsher conditions (e.g., fuming HNO₃) .

What computational methods support the rational design of this compound-based therapeutics?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox potential for nitroreductase activation .
  • Molecular docking : Screens binding affinities to bacterial targets (e.g., M. tuberculosis InhA enzyme) using AutoDock Vina.
  • QSAR models : Correlate substituent lipophilicity (logP) with antimicrobial activity to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.